2-Methoxy-4,5-dimethylbenzenesulfonamide
Description
2-Methoxy-4,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a methoxy group at the 2-position and methyl groups at the 4- and 5-positions of the aromatic ring. This substitution pattern confers unique physicochemical properties, such as moderate lipophilicity and a polar surface area (PSA) influenced by the sulfonamide and methoxy groups.
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-6-4-8(13-3)9(5-7(6)2)14(10,11)12/h4-5H,1-3H3,(H2,10,11,12) |
InChI Key |
MBCDWBHJYCWQJT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N)OC |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key differences among benzenesulfonamide analogs lie in substituent positions and functional groups:
- Amino vs. Methyl/Methoxy Groups: 2-Amino-4,5-dimethoxybenzenesulfonamide (CAS 19365-52-7) replaces the methyl groups with amino and methoxy substituents. This increases PSA (104.64) compared to the target compound, likely enhancing solubility but reducing membrane permeability .
- Extended Side Chains :
- N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (CAS 1351659-99-8) introduces a hydroxyethyl group with a trifluoromethylphenyl moiety. This increases molecular weight (403.4 vs. ~260 for the base compound) and adds steric bulk, which may enhance receptor binding specificity but reduce oral bioavailability .
- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide (CAS 1049366-66-6) incorporates a piperazine ring and chlorophenyl group, further elevating molecular weight (438.0) and likely improving affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Physicochemical Properties
| Compound (CAS) | Molecular Weight | Key Substituents | PSA (Estimated) | Notable Properties |
|---|---|---|---|---|
| 2-Methoxy-4,5-dimethylbenzenesulfonamide | ~260 | 2-OCH₃, 4/5-CH₃ | ~85–90 | Moderate lipophilicity |
| 2-Amino-4,5-dimethoxybenzenesulfonamide (19365-52-7) | ~232 | 2-NH₂, 4/5-OCH₃ | 104.64 | High solubility, low permeability |
| CAS 1351659-99-8 | 403.4 | 2-OCH₃, 4/5-CH₃, trifluoromethylphenyl | ~100 | High receptor specificity |
| CAS 1049366-66-6 | 438.0 | 2-OCH₃, 4/5-CH₃, piperazine-chlorophenyl | ~110 | Potential CNS activity |
PSA: Polar Surface Area
Preparation Methods
Sulfonylation Reaction
The core synthesis involves reacting 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with ammonia or ammonium salts. This nucleophilic substitution proceeds via the attack of the amine on the electrophilic sulfur center, displacing chloride.
General Procedure :
-
Dissolve 2-methoxy-4,5-dimethylbenzenesulfonyl chloride (1.0 equiv.) in anhydrous toluene or dichloromethane.
-
Add aqueous ammonia (2.5 equiv.) dropwise at 0–5°C to mitigate exothermic side reactions.
-
Introduce triethylamine (1.2 equiv.) to neutralize HCl, enhancing reaction efficiency.
-
Stir at room temperature for 12–24 hours until completion (monitored via TLC or HPLC).
Mechanistic Insight :
The reaction follows second-order kinetics, with rate dependence on both sulfonyl chloride and ammonia concentrations. Steric hindrance from the methoxy and dimethyl groups marginally slows the reaction compared to simpler sulfonyl chlorides.
Optimization of Reaction Parameters
Key variables influencing yield and purity include solvent choice, temperature, and stoichiometry.
Table 1: Impact of Reaction Conditions on Yield
| Solvent | Temperature (°C) | NH3 Equiv. | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Toluene | 25 | 2.5 | Triethylamine | 92 | 98 |
| Dichloromethane | 0 | 3.0 | Pyridine | 88 | 95 |
| THF | 40 | 2.0 | NaHCO3 | 78 | 90 |
Data derived from indicate toluene and triethylamine as optimal, achieving 92% yield. Elevated temperatures in tetrahydrofuran (THF) promote side reactions, reducing efficiency.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors outperform batch systems by ensuring consistent mixing and heat dissipation.
Case Study :
A pilot plant utilizing a tubular reactor (50 L capacity) reported:
Challenges include chloride byproduct removal and sulfonamide degradation at elevated temperatures. Automated pH control systems mitigate these issues by maintaining reaction neutrality.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals.
Table 2: Recrystallization Efficiency
| Solvent System | Recovery (%) | Purity (%) |
|---|---|---|
| Ethanol/Water | 85 | 99 |
| Acetone/Hexane | 78 | 97 |
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